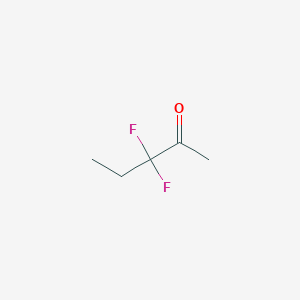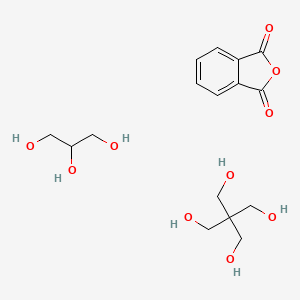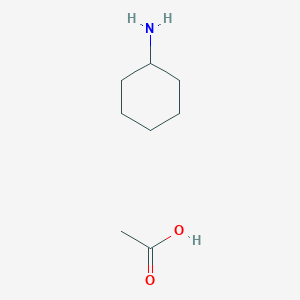
Cyclohexylamine acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexylamine acetate is an organic compound that belongs to the class of aliphatic amines. It is a derivative of cyclohexylamine, where the amine group is neutralized by acetic acid to form the acetate salt. This compound is typically a colorless liquid with a fishy odor, and it is miscible with water and many organic solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexylamine acetate can be synthesized through the neutralization reaction between cyclohexylamine and acetic acid. The reaction is straightforward and typically involves mixing equimolar amounts of cyclohexylamine and acetic acid in an aqueous or organic solvent. The reaction can be represented as follows:
C6H11NH2+CH3COOH→C6H11NH3CH3COO
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of aniline to produce cyclohexylamine, followed by neutralization with acetic acid. The hydrogenation process typically uses cobalt or nickel-based catalysts under high pressure and temperature conditions. The overall process can be summarized as:
-
Hydrogenation of Aniline
C6H5NH2+3H2→C6H11NH2
-
Neutralization with Acetic Acid
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexylamine acetate undergoes various chemical reactions, including:
Oxidation: Cyclohexylamine can be oxidized to cyclohexanone oxime using molecular oxygen over alumina-based catalysts.
Reduction: It can be reduced to cyclohexylamine using hydrogen gas.
Substitution: Cyclohexylamine can undergo substitution reactions with alkyl halides to form N-alkylcyclohexylamines.
Common Reagents and Conditions
Oxidation: Molecular oxygen, alumina-based catalysts, temperature around 180°C.
Reduction: Hydrogen gas, metal catalysts such as palladium or nickel.
Substitution: Alkyl halides, solvents like ethanol or acetone, and sometimes catalytic metals.
Major Products
Oxidation: Cyclohexanone oxime.
Reduction: Cyclohexylamine.
Substitution: N-alkylcyclohexylamines.
Wissenschaftliche Forschungsanwendungen
Cyclohexylamine acetate has a wide range of applications in scientific research:
Biology: Employed in the study of amine metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug formulations and as a building block for active pharmaceutical ingredients.
Industry: Utilized as a corrosion inhibitor and in the production of rubber chemicals and dyes.
Wirkmechanismus
The mechanism of action of cyclohexylamine acetate involves its interaction with biological molecules through its amine group. It can act as a nucleophile, participating in various biochemical reactions. The acetate ion can also play a role in buffering and maintaining pH levels in biological systems. The molecular targets and pathways involved include amine oxidases and acetylation pathways .
Vergleich Mit ähnlichen Verbindungen
Cyclohexylamine acetate can be compared with other similar compounds such as:
Cyclohexylamine: The parent amine, which is a stronger base and more reactive in nucleophilic substitution reactions.
Aniline: An aromatic amine that is less basic and has different reactivity due to the aromatic ring.
Hexahydroaniline: Another aliphatic amine with similar properties but different industrial applications.
This compound is unique due to its combination of the cyclohexylamine moiety with the acetate ion, which imparts specific solubility and reactivity characteristics .
Eigenschaften
| 7346-79-4 | |
Molekularformel |
C6H13N.C2H4O2 C8H17NO2 |
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
acetic acid;cyclohexanamine |
InChI |
InChI=1S/C6H13N.C2H4O2/c7-6-4-2-1-3-5-6;1-2(3)4/h6H,1-5,7H2;1H3,(H,3,4) |
InChI-Schlüssel |
XDMMMGGRRNTWML-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1CCC(CC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



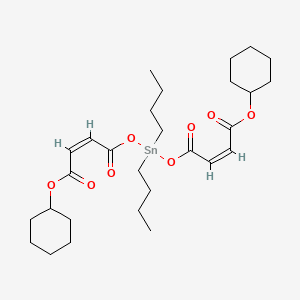

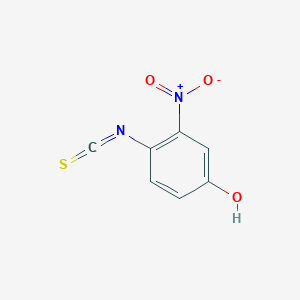
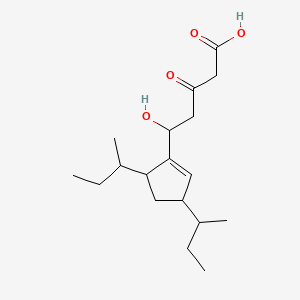
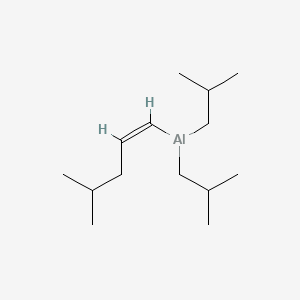
![1-[(2-Piperazin-1-ylethyl)amino]propan-2-OL](/img/structure/B13767576.png)
